4-Thiopseudouridine
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Overview
Description
4-Thiopseudouridine is a modified nucleoside where the oxygen atom at the 4th position of pseudouridine is replaced by a sulfur atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields. It is known for its role in stabilizing RNA structures and enhancing the formation of triplex-forming oligonucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiopseudouridine typically involves the transformation of uridine into 4-thiouridine through a series of chemical reactions. One common method includes:
Acetylation: of the hydroxyl groups of uridine.
Transformation: of the 4-oxo group into a 4-thio group using Lawesson’s reagent.
Deacetylation: with ammonia in methanol to obtain the free 4-thiouridine nucleoside.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions, optimized for yield and purity.
Chemical Reactions Analysis
4-Thiopseudouridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The thiocarbonyl group can participate in nucleophilic substitution reactions.
Reduction: The sulfur atom can be reduced back to its original state using reducing agents.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, dithiothreitol.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products:
Sulfoxides and sulfones: from oxidation.
Thioethers and thioesters: from substitution reactions.
Scientific Research Applications
4-Thiopseudouridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Thiopseudouridine involves its incorporation into RNA molecules, where it enhances the stability and structural integrity of the RNA. The sulfur atom at the 4th position allows for stronger base stacking interactions and hydrogen bonding, which are crucial for the formation of stable RNA structures. This modification can influence RNA folding, stability, and interactions with proteins and other molecules .
Comparison with Similar Compounds
Pseudouridine: The parent compound, where the sulfur atom is replaced by an oxygen atom.
4-Thiouridine: Similar to 4-Thiopseudouridine but lacks the pseudouridine’s unique glycosidic bond.
4-Thiopseudoisocytidine: Another thiolated nucleoside with similar properties.
Uniqueness: this compound is unique due to its ability to stabilize triplex-forming oligonucleotides and enhance RNA structural integrity. Its sulfur atom provides distinct chemical reactivity and biological functionality compared to its oxygen-containing counterparts .
Properties
CAS No. |
55101-24-1 |
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Molecular Formula |
C9H12N2O5S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1H-pyrimidin-2-one |
InChI |
InChI=1S/C9H12N2O5S/c12-2-4-5(13)6(14)7(16-4)3-1-10-9(15)11-8(3)17/h1,4-7,12-14H,2H2,(H2,10,11,15,17)/t4-,5-,6-,7+/m1/s1 |
InChI Key |
BNAWMJKJLNJZFU-GBNDHIKLSA-N |
Isomeric SMILES |
C1=C(C(=S)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=C(C(=S)NC(=O)N1)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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